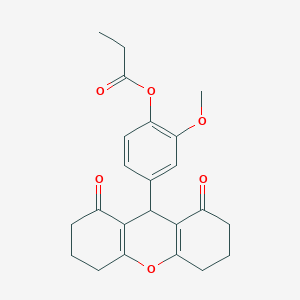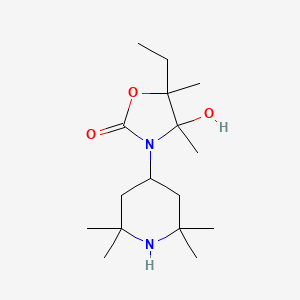![molecular formula C25H21N3O4 B14947918 (5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one](/img/structure/B14947918.png)
(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. This compound features a unique structure that includes a dihydroimidazole ring, which is known for its biological activity and versatility in chemical reactions.
Vorbereitungsmethoden
The synthesis of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE typically involves multiple steps. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with appropriate amines and ketones under controlled conditions. The reaction often requires a catalyst, such as sodium hydroxide, and is conducted in a solvent like ethanol or methanol . Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Analyse Chemischer Reaktionen
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Condensation: It can undergo condensation reactions with aldehydes or ketones to form larger, more complex molecules.
Wissenschaftliche Forschungsanwendungen
5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound exhibits potential biological activity, making it a candidate for drug discovery and development, particularly in the fields of antimicrobial and anticancer research.
Medicine: It is investigated for its potential therapeutic effects, including its role as an enzyme inhibitor or receptor modulator.
Wirkmechanismus
The mechanism of action of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access. It may also modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE include:
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: This compound shares structural similarities and is used in similar applications.
2-(3,4-Dimethoxyphenyl)-5-{2-(3,4-dimethoxyphenyl)ethylamino}hexanenitrile: Another related compound with potential biological activity.
The uniqueness of 5-[(Z)-2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYLIDENE]-2-IMINO-1,3-DIPHENYLDIHYDRO-1H-IMIDAZOL-4-ONE lies in its specific structural configuration, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C25H21N3O4 |
|---|---|
Molekulargewicht |
427.5 g/mol |
IUPAC-Name |
(5Z)-5-[2-(3,4-dimethoxyphenyl)-2-oxoethylidene]-2-imino-1,3-diphenylimidazolidin-4-one |
InChI |
InChI=1S/C25H21N3O4/c1-31-22-14-13-17(15-23(22)32-2)21(29)16-20-24(30)28(19-11-7-4-8-12-19)25(26)27(20)18-9-5-3-6-10-18/h3-16,26H,1-2H3/b20-16-,26-25? |
InChI-Schlüssel |
WTPICJHYWSZHFG-DYPKDDNMSA-N |
Isomerische SMILES |
COC1=C(C=C(C=C1)C(=O)/C=C\2/C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Kanonische SMILES |
COC1=C(C=C(C=C1)C(=O)C=C2C(=O)N(C(=N)N2C3=CC=CC=C3)C4=CC=CC=C4)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(4-chlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B14947835.png)
![N-(2,3-dichlorophenyl)-2-({4-phenyl-5-[(4-propylphenoxy)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B14947837.png)
![2-[(5-{[(4-methylphenyl)sulfanyl]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B14947844.png)
![2-[3-(1,3-benzodioxol-5-ylmethyl)-2,5-dioxo-1-phenylimidazolidin-4-yl]-N-(4-propoxyphenyl)acetamide](/img/structure/B14947849.png)
![4-(2-Chloro-5-trifluoromethyl-phenyl)-5-(5-cyclopropyl-1H-pyrazol-3-yl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B14947853.png)
![3-[(2,4-Dichlorobenzoyl)amino]-3-(4-ethoxy-3-methoxyphenyl)propanoic acid](/img/structure/B14947859.png)

![1-{3-[3-(4-Chlorophenyl)-5-{2-[(4-ethoxyphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxoimidazolidin-1-yl]propyl}piperidine-4-carboxamide](/img/structure/B14947863.png)
![Methyl 3-(azepan-1-yl)-4-[(4-methoxy-2-nitrophenyl)amino]-4-oxobutanoate](/img/structure/B14947879.png)
![2-{1-ethyl-3-[2-(morpholin-4-yl)ethyl]-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide](/img/structure/B14947882.png)
![Ethyl 4-[4-{2-[(4-methoxyphenyl)amino]-2-oxoethyl}-5-oxo-3-(2,3,4,5-tetrafluorobenzyl)-2-thioxoimidazolidin-1-yl]benzoate](/img/structure/B14947896.png)
![4-acetyl-3-hydroxy-5-(4-hydroxyphenyl)-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B14947897.png)


